1-Cyanopiperidine-4-carboxylic acid
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Overview
Description
1-Cyanopiperidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂ It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanopiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the dehydration of piperidine-4-carboxamide (isonipecotamide) using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions . Another method includes the hydrolysis of nitriles, where the nitrile group is converted to a carboxylic acid group using acidic or basic hydrolysis .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of robust catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
1-Cyanopiperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyanopiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. These interactions can lead to various biological effects, such as modulation of metabolic pathways or inhibition of specific enzymes .
Comparison with Similar Compounds
1-Cyanopiperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxylic acid: Lacks the nitrile group, which affects its reactivity and applications.
4-Cyanopiperidine: Similar structure but lacks the carboxylic acid group, leading to different chemical properties and uses.
Piperidine-4-carboxamide: The amide derivative, which has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its dual functional groups (nitrile and carboxylic acid), which provide a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-cyanopiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-5-9-3-1-6(2-4-9)7(10)11/h6H,1-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETJLCOTIMOZDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665712 |
Source
|
Record name | 1-Cyanopiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179536-08-4 |
Source
|
Record name | 1-Cyanopiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80665712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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